5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione
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Overview
Description
5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 3-bromo-benzaldehyde and thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinediones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating the activity of enzymes or receptors involved in inflammation or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
- 5-(3-Bromo-benzylidene)-3-phenylamino-2-thioxo-thiazolidin-4-one
- 5-(3-Bromo-benzylidene)-3-(3-methoxy-propyl)-2-thioxo-thiazolidin-4-one
Uniqueness
5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the thiazolidine ring can confer unique properties compared to other similar compounds, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6BrNO2S |
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Molecular Weight |
284.13 g/mol |
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI Key |
ULWSONREDISANN-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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